1-(2-Bromo-4-chlorophenyl)ethanamine
Description
1-(2-Bromo-4-chlorophenyl)ethanamine is a halogen-substituted aromatic amine with the molecular formula C₈H₉BrClN and a molecular weight of 234.52 g/mol. The compound features a bromine atom at the ortho (2nd) position and a chlorine atom at the para (4th) position on the benzene ring, attached to an ethanamine backbone. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .
Properties
CAS No. |
1086599-76-9 |
|---|---|
Molecular Formula |
C8H9BrClN |
Molecular Weight |
234.52 g/mol |
IUPAC Name |
1-(2-bromo-4-chlorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrClN/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5H,11H2,1H3 |
InChI Key |
VSMZRZUTLAHOGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Br)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
2-(4-Bromo-2-chlorophenyl)ethanamine
- Molecular Formula : C₈H₉BrClN
- Molecular Weight : 234.52 g/mol
- Substituents : Bromine (4th position), Chlorine (2nd position).
- Key Differences : The reversed positions of bromine and chlorine alter steric interactions and electronic effects. Positional isomerism may influence reactivity in substitution reactions or binding affinity in biological systems .
Halogen-Substituted Analogs
(S)-1-(2-Bromo-4-fluorophenyl)ethanamine Hydrochloride
- Molecular Formula : C₈H₁₀BrClFN
- Molecular Weight : 254.53 g/mol
- Substituents : Bromine (2nd), Fluorine (4th), Hydrochloride salt.
- Key Differences : Fluorine’s electronegativity enhances polarizability and solubility compared to chlorine. The hydrochloride salt form increases aqueous solubility, making it more suitable for pharmacological applications .
1-(4-Chlorophenyl)ethanamine
- Molecular Formula : C₈H₁₀ClN
- Molecular Weight : 155.63 g/mol
- Substituents : Chlorine (4th position).
Structural Derivatives with Extended Backbones
1-(4-(4-Bromophenoxy)phenyl)ethanamine
- Molecular Formula: C₁₄H₁₄BrNO
- Molecular Weight : 292.17 g/mol
- Substituents: Phenoxy group at the 4th position.
- Key Differences: The phenoxy group increases molecular weight and lipophilicity, which could enhance blood-brain barrier penetration but reduce metabolic stability .
Enantiomeric Forms and Salt Derivatives
(R)- and (S)-1-(2-Bromophenyl)ethanamine Hydrochloride
- Molecular Formula : C₈H₁₁BrClN (hydrochloride salt)
- Molecular Weight : ~235–255 g/mol (varies with enantiomer).
- Key Differences : Enantiomers exhibit distinct chiral recognition in biological systems. For example, the (S)-enantiomer of related compounds shows higher receptor-binding affinity in neurological studies .
Research Implications and Challenges
- Synthetic Utility : 1-(2-Bromo-4-chlorophenyl)ethanamine serves as a precursor for thiourea derivatives with demonstrated biological activity .
- Analytical Limitations: Some analogs, such as 1-(4-(4-Bromophenoxy)phenyl)ethanamine, lack published analytical data, necessitating rigorous in-house characterization .
- Biological Relevance : Halogen positioning and stereochemistry significantly impact pharmacological profiles, as seen in enantiomer-specific receptor interactions .
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